
O-(mesitylsulfonyl)hydroxylamine
Overview
Description
O-(Mesitylsulfonyl)hydroxylamine is an organic compound with the chemical formula C9H13NO3S. It is characterized by the presence of a sulfonyl group attached to a hydroxylamine moiety.
Preparation Methods
Synthetic Routes to O-(Mesitylsulfonyl)hydroxylamine
Hydrolysis of O-(Mesitylsulfonyl)acetohydroxamate
The most documented method involves the hydrolysis of O-(mesitylsulfonyl)acetohydroxamate (1 ) using perchloric acid (HClO₄) in p-dioxane .
Procedure :
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1 (89 g, 330 mmol) is dissolved in p-dioxane and cooled to 0°C.
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70% HClO₄ (30 mL) is added dropwise, forming a pasty mixture.
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The crude product is precipitated by pouring the mixture into ice water, yielding MSH as a white solid (55–65 g, 77–92%).
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Purification involves dissolution in diethyl ether and reprecipitation with petroleum ether.
Key Data :
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Purity : 70–80% after initial precipitation, increasing to >95% after ether reprecipitation .
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Stability : MSH decomposes explosively at room temperature; storage at <-20°C under inert atmosphere is critical .
Direct Sulfonylation of Hydroxylamine
An alternative route reacts mesitylenesulfonyl chloride with hydroxylamine hydrochloride under basic conditions :
Procedure :
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Hydroxylamine hydrochloride (NH₂OH·HCl) is neutralized with NaOH to generate free hydroxylamine.
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Mesitylenesulfonyl chloride (1.2 equiv) is added to the hydroxylamine solution in dichloromethane (DCM) at 0°C.
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The mixture is stirred for 6–12 h, followed by aqueous workup and extraction.
Challenges :
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Low yields (30–45%) due to competing hydrolysis of the sulfonyl chloride .
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Formation of byproducts like mesitylenesulfonic acid necessitates chromatographic purification.
Comparative Analysis of Synthetic Methods
Yield and Scalability
Method | Yield | Scalability | Purity |
---|---|---|---|
Hydrolysis of 1 | 77–92% | High (>100 g) | 95% (post-ether) |
Direct sulfonylation | 30–45% | Moderate | 70–80% |
The hydrolysis route outperforms direct sulfonylation in yield and scalability, making it preferred for industrial applications . However, handling concentrated HClO₄ introduces safety risks, requiring specialized equipment.
Experimental Optimization and Modifications
Solvent Systems
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Ether reprecipitation : Diethyl ether dissolves MSH selectively, while petroleum ether removes residual p-dioxane and HClO₄ .
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Alternative solvents : THF and chloroform offer comparable solubility but lower safety margins due to higher boiling points .
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 2.28 (s, 9H, mesityl CH₃), 7.45 (s, 2H, aromatic H) .
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Elemental analysis : C 50.22%, H 6.09%, N 6.51%, S 14.88% (calc. for C₉H₁₃NO₃S) .
Iodometric Titration
Residual peroxides and active oxygen content are quantified via iodometric titration, ensuring <1% impurities .
Industrial Applications and Case Studies
Hydrogenation of α,β-Unsaturated Carbonyls
MSH enables selective hydrogenation of electron-deficient olefins (e.g., cinnamates) with 60–93% yield using Yb(OTf)₃ catalysis .
Example :
Electrophilic Amination
MSH reacts with aliphatic amines (e.g., N-methylpyrrolidine) to form N-aminoammonium salts in >90% yield, critical for heterocycle synthesis .
Chemical Reactions Analysis
Types of Reactions: O-(Mesitylsulfonyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in substitution reactions, particularly in the formation of oximes, hydroxylamines, and amides
Common Reagents and Conditions: Common reagents used in reactions with this compound include various acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving this compound include oximes, hydroxylamines, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Hydrogenation of Unsaturated Carbonyl Compounds
One of the prominent applications of O-(mesitylsulfonyl)hydroxylamine is in the selective hydrogenation of α,β-unsaturated carbonyl derivatives. In a study conducted by Gondi Sudershan Reddy et al., MSH was employed in the presence of ytterbium triflate as a catalyst to achieve high yields (60-93%) in the reduction of these compounds without affecting other functional groups . This method provides a safer alternative to traditional hydrogenation techniques that require explosive hydrogen gas.
Aziridination Reactions
MSH has also been utilized for the aziridination of alkenes, which involves the formation of aziridine rings from simple olefins. Reports indicate that MSH can effectively convert unactivated alkenes into aziridines under mild conditions, showcasing its broad functional group tolerance . This application is particularly valuable for synthesizing nitrogen-containing heterocycles.
One-Pot Reactions
The reagent has been successfully integrated into one-pot reactions for synthesizing primary amines and other nitrogenous compounds. For instance, it has been used in anti-Markovnikov hydroamination processes, allowing for efficient amination of unactivated alkenes . Such methodologies streamline synthetic routes and reduce the number of purification steps required.
Selective Hydrogenation Case Study
In a detailed exploration by Reddy et al., MSH was tested on various α,β-unsaturated carbonyl compounds, demonstrating its effectiveness in achieving selective hydrogenation without impacting adjacent functional groups. The study highlighted operational simplicity and high product yields as key advantages .
Aziridination Mechanism Study
A collaborative study revealed the mechanistic pathways involved in the aziridination reactions using MSH. It was found that the reagent's electrophilic nature allows for effective ring closure without requiring harsh conditions, making it suitable for sensitive substrates .
Comparative Data Table
Mechanism of Action
The mechanism of action of O-(mesitylsulfonyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It introduces an amino group into various substrates through nucleophilic substitution reactions. The sulfonyl group enhances the electrophilicity of the hydroxylamine moiety, facilitating the formation of nitrogen-containing compounds .
Comparison with Similar Compounds
- O-(Tosyl)hydroxylamine
- O-(2,4-Dinitrophenyl)hydroxylamine
- O-(PivONH3OTf)
Comparison: O-(Mesitylsulfonyl)hydroxylamine is unique due to its high reactivity and ability to introduce nitrogen-containing functional groups efficiently. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Biological Activity
O-(Mesitylsulfonyl)hydroxylamine (MSA) is a versatile compound with significant biological activity, primarily recognized for its role as a reagent in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various chemical transformations.
This compound has the molecular formula C₉H₁₃NO₃S and is characterized by the presence of a mesityl group attached to a sulfonyl-hydroxylamine moiety. Its structure contributes to its reactivity and utility in synthetic chemistry, particularly in the reduction of electron-deficient carbonyl compounds and aziridination reactions .
1. Reactivity in Organic Synthesis
MSA is primarily utilized as a reagent for selective hydrogenation and aziridination reactions. It has been shown to effectively reduce α,β-unsaturated carbonyl derivatives in the presence of catalytic amounts of ytterbium triflate, yielding secondary amides from ketones via Beckmann rearrangement . This reaction showcases MSA's ability to facilitate transformations without affecting other functional groups.
Table 1: Summary of Reaction Yields Using MSA
Entry | Substrate | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
1 | 1a | CH₂Cl₂ | 24 | 70 |
2 | 1a | Toluene | 36 | 57 |
3 | 1a | CH₃CN | 72 | 41 |
4 | 1b | CH₂Cl₂ | 24 | 54 |
5 | 1c | CH₂Cl₂ | 24 | 56 |
2. Toxicity and Safety Profile
The safety profile of MSA indicates moderate toxicity. It is classified under acute toxicity categories for dermal and inhalation exposure (Category 4) and shows potential for respiratory tract irritation (Category 3). Eye irritation is also noted, emphasizing the need for caution during handling . Long-term exposure does not appear to produce chronic health effects based on available data.
Table 2: Toxicological Classifications of MSA
Endpoint | Classification |
---|---|
Acute Toxicity (Dermal) | Category 4 |
Acute Toxicity (Inhalation) | Category 4 |
Specific Target Organ Toxicity | Category 3 |
Skin Corrosion/Irritation | Category 2 |
Eye Damage/Irritation | Category 2 |
The mechanisms by which MSA exerts its biological effects primarily involve its electrophilic nature, allowing it to react with nucleophiles such as alkenes and carbonyl compounds. This reactivity facilitates the formation of aziridines and amines, which are valuable intermediates in synthetic organic chemistry .
Aziridination Reactions
MSA has been effectively employed in aziridination reactions, showcasing its ability to convert olefins into aziridines under mild conditions. This transformation is significant due to the utility of aziridines as building blocks in pharmaceuticals and agrochemicals .
Case Study: Hydrogenation of Carbonyl Derivatives
In a study conducted by Gondi Sudershan Reddy et al., MSA was utilized for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives. The study demonstrated that MSA could achieve high yields while maintaining selectivity towards desired products, highlighting its efficiency as a reagent in organic synthesis .
Case Study: Aziridination Efficiency
Another investigation illustrated the use of MSA for the aziridination of simple olefins. The results indicated that MSA could effectively generate aziridines with high regio- and stereoselectivity, underscoring its potential in synthesizing complex nitrogen-containing compounds .
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling O-(mesitylsulfonyl)hydroxylamine (MSH) in laboratory settings?
MSH is highly reactive and poses explosion risks when dried. Key safety measures include:
- Storage : Maintain in a -20°C freezer under inert atmosphere (e.g., argon) to prevent decomposition. Avoid desiccation, as crystalline forms are unstable .
- Handling : Use fresh preparations within 48 hours. Avoid grinding or mechanical stress on dried material. Conduct reactions in fume hoods with blast shields .
- Large-scale synthesis : Follow protocols using controlled crystallization (e.g., slow addition of hexane to dichloromethane solutions) to mitigate exothermic decomposition .
Q. How is MSH synthesized, and what intermediates are critical for its preparation?
MSH is synthesized via a two-step process:
- Step 1 : React ethyl acetimidate with 2,4,6-trimethylbenzenesulfonyl chloride to form ethyl N-(mesitylsulfonyl)oxyacetimidate .
- Step 2 : Treat the intermediate with sodium perchlorate in dioxane, followed by rapid crystallization to isolate MSH. The intermediate’s purity is critical to avoid side reactions .
- Note : MSH is not commercially available due to instability; in-house synthesis is standard .
Q. What are the primary applications of MSH in organic synthesis?
MSH serves as an electrophilic aminating agent for:
- Beckmann/Neber rearrangements : Introduces NH₂ groups into α,β-unsaturated carbonyl systems under mild conditions (e.g., THF, 0°C) .
- C–H amination : Enables site-selective functionalization of tertiary C–H bonds via rhodium-catalyzed nitrene insertion .
- Heterocycle synthesis : Key in constructing pyrazolo[1,5-a]pyridine scaffolds for kinase inhibitors .
Advanced Research Questions
Q. How do computational studies resolve contradictions between experimental and theoretical reaction mechanisms involving MSH?
- Case study : In hydroxylamine-phenyl acetate reactions, DFT calculations (B3LYP/6-311+G(2df,2p)) revealed dual bifunctional catalysis pathways. Experimental data favored O-acylation (ΔG‡ = 18.6 kcal/mol), while earlier models incorrectly predicted N-acylation dominance. Solvation corrections (PCM/HF) reconciled discrepancies, highlighting solvent effects on transition states .
- Methodological insight : Combine experimental kinetics with solvation-inclusive computational models to validate mechanisms .
Q. What substituent effects influence the stability and reactivity of sulfonyl hydroxylamine derivatives like MSH?
- Stability trends : Bulky substituents (e.g., triisopropyl groups) enhance stability but reduce reactivity due to steric hindrance. Electron-withdrawing groups (e.g., nitro) destabilize via inductive effects .
- Reactivity hierarchy : O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (MSH) > O-(4-methylbenzenesulfonyl)hydroxylamine > nitro derivatives. MSH balances stability and reactivity for hydrogenation of electron-deficient alkenes .
Q. How can MSH-mediated amination be optimized for stereoselective synthesis?
- Catalyst design : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) enable enantioselective C–H insertion (up to 98% ee) by controlling nitrene trajectory .
- Solvent effects : Polar aprotic solvents (e.g., DCE) improve electrophilicity of MSH-derived nitrenes, enhancing reaction rates .
- Substrate engineering : Electron-deficient alkenes (e.g., α,β-unsaturated esters) yield higher regioselectivity due to favorable LUMO alignment .
Q. What analytical techniques are critical for characterizing MSH and its reaction intermediates?
- Spectroscopy : IR identifies sulfonyl and hydroxylamine stretches (e.g., 1160 cm⁻¹ for S=O). NMR (¹H/¹³C) tracks imidate intermediates .
- Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ = 216.0695 for MSH) and transient nitrene species .
- X-ray crystallography : Resolves structural ambiguities in intermediates (e.g., tetrahedral adducts in bifunctional catalysis) .
Q. Methodological Comparison Table
Properties
IUPAC Name |
amino 2,4,6-trimethylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQALUEEULCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474114 | |
Record name | O-(mesitylsulfonyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36016-40-7 | |
Record name | O-(mesitylsulfonyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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